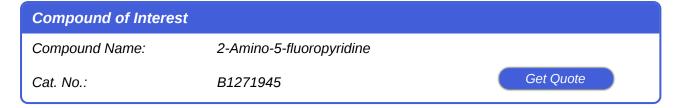


Commercial Suppliers and Technical Guide for 2-Amino-5-fluoropyridine

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, physicochemical properties, and key synthetic applications of **2-Amino-5-fluoropyridine**. The content is tailored for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Commercial Availability and Physicochemical Properties

2-Amino-5-fluoropyridine (CAS No: 21717-96-4) is a readily available specialty chemical crucial for the synthesis of various pharmaceutical compounds. Numerous chemical suppliers offer this reagent in varying purities and quantities. Below is a comparative summary of the product specifications from a selection of prominent commercial vendors.



Supplier	Purity	Melting Point (°C)	Molecular Weight (g/mol)	Appearance
Biosynth	Information not available	95	112.11	Information not available
Thermo Scientific Chemicals	≥96.0% (GC)	91.5 - 100.5	112.11	Pale cream to cream to brown or yellow crystals or powder
Sigma-Aldrich	97%	93 - 97	112.11	Information not available
Tokyo Chemical Industry (TCI)	>98.0% (GC)	95.0 - 99.0	112.11	White to Yellow to Orange powder to crystal
A B Enterprises	98%	Information not available	112.11	White to Yellow to Orange powder to crystal

Note: Pricing and availability are subject to change and may vary based on the supplier and quantity ordered. It is recommended to visit the suppliers' websites for the most current information.

Safety Information

2-Amino-5-fluoropyridine is classified as an irritant. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.[1][2]

Hazard Statements:

- H315: Causes skin irritation.[3][1]
- H319: Causes serious eye irritation.[3][1]
- H335: May cause respiratory irritation.[3]



Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Key Synthetic Applications

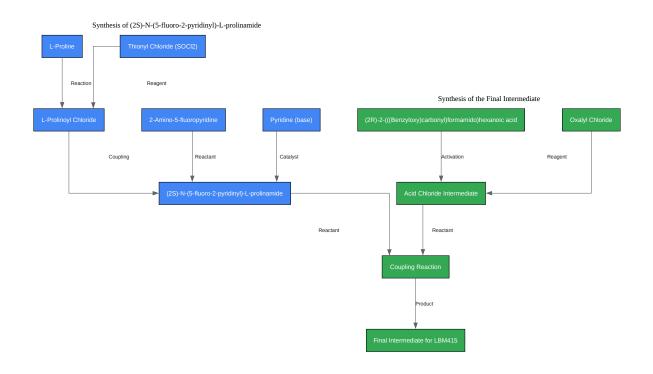
2-Amino-5-fluoropyridine serves as a vital building block in the synthesis of a range of biologically active molecules. Its applications span from the development of antibacterial agents to central nervous system (CNS) targeted therapeutics.

Synthesis of Peptide Deformylase Inhibitors (e.g., LBM415)

2-Amino-5-fluoropyridine is a key intermediate in the synthesis of peptide deformylase inhibitors like LBM415, which have shown potential as antibacterial agents. The general synthetic approach involves the coupling of an amino acid derivative with a prolinamide synthesized from L-proline and **2-Amino-5-fluoropyridine**.

Experimental Workflow for the Synthesis of a Key LBM415 Intermediate





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Caption: Synthetic workflow for a key intermediate of LBM415.



Detailed Experimental Protocol:

Step 1: Synthesis of (2S)-N-(5-fluoro-2-pyridinyl)-L-prolinamide

- To a solution of L-proline in an appropriate aprotic solvent (e.g., dichloromethane), slowly add thionyl chloride at 0°C to form the corresponding acid chloride.
- After the reaction is complete, the solvent is removed under reduced pressure.
- The crude L-prolinoyl chloride is then dissolved in a fresh portion of aprotic solvent.
- To this solution, add **2-Amino-5-fluoropyridine** and a base such as pyridine.
- The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated to yield (2S)-N-(5-fluoro-2-pyridinyl)-L-prolinamide, which can be further purified by column chromatography.

Step 2: Coupling to form the final intermediate

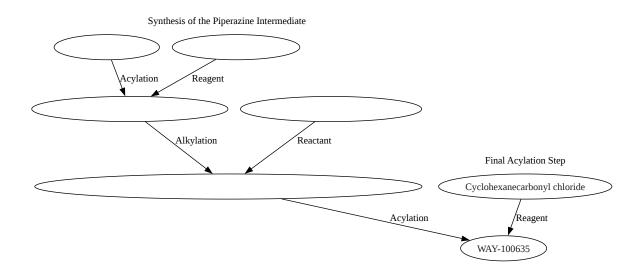
- (2R)-2-(((Benzyloxy)carbonyl)formamido)hexanoic acid is converted to its acid chloride by reacting with a chlorinating agent like oxalyl chloride in an inert solvent.
- The resulting acid chloride is then coupled with (2S)-N-(5-fluoro-2-pyridinyl)-L-prolinamide in the presence of a non-nucleophilic base.
- The reaction proceeds to yield the key intermediate for LBM415.

Synthesis of 5-HT1A Receptor Antagonists (e.g., WAY-100635)

2-Amino-5-fluoropyridine is also a precursor for the synthesis of potent and selective 5-HT1A receptor antagonists, such as WAY-100635. These compounds are valuable tools in neuroscience research and have potential therapeutic applications in treating mood and



anxiety disorders. The synthesis involves a multi-step process, including the formation of a key piperazine intermediate.



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Caption: 5-HT1A receptor signaling and its antagonism by WAY-100635.

Mechanism of Action:

- Agonist (Serotonin) Binding: When the endogenous ligand, serotonin (5-HT), binds to the 5-HT1A receptor, it activates the associated Gαi/o protein.
- Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase. [4][5]3. Reduced cAMP Levels: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP). [4][5]4.



Decreased PKA Activity: The reduction in cAMP levels results in decreased activation of Protein Kinase A (PKA).

• Downstream Effects: PKA is responsible for phosphorylating various downstream targets, including transcription factors and ion channels. Reduced PKA activity alters these downstream cellular processes. The Gβγ subunits can also activate other pathways, such as the MAPK/ERK pathway. [5]6. Antagonist (WAY-100635) Action: A 5-HT1A antagonist like WAY-100635 binds to the receptor but does not activate it. By occupying the binding site, it prevents serotonin from binding and initiating the signaling cascade, thus blocking the inhibitory effects of serotonin at these receptors. This can lead to an increase in the firing rate of serotonergic neurons, which is thought to contribute to its antidepressant and anxiolytic effects.

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